molecular formula C14H19NO3 B13990373 Agn-PC-005tpb CAS No. 944467-32-7

Agn-PC-005tpb

Cat. No.: B13990373
CAS No.: 944467-32-7
M. Wt: 249.30 g/mol
InChI Key: UASPUKAUCYOONN-UHFFFAOYSA-N
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Description

Agn-PC-005tpb is a chemical compound with the CAS registry number 139731-94-5 . Its molecular formula is C14H19NO3, and it is scientifically identified as tert-butyl 2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate . This compound is classified as a specialty material, indicating its potential for application in focused research and development areas . As a dihydroquinoline derivative, it may be of interest in various pharmaceutical and material science research fields, such as serving as a synthetic intermediate or building block in organic synthesis. Researchers value this compound for exploring new chemical entities and developing novel substances with specific properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

944467-32-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 2-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11-7-5-4-6-10(11)8-9-12(15)16/h4-7,12,16H,8-9H2,1-3H3

InChI Key

UASPUKAUCYOONN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Table 1: Key Starting Material

Compound Role in Synthesis Structural Feature
2-Piperidinone Core scaffold precursor Six-membered ring with ketone group

Reagents and Reaction Conditions

Various reagents are employed to modify the piperidinone ring, introducing substituents or functional groups that define this compound's final structure. The reagents typically include alkylating agents, acylating agents, and catalysts that facilitate ring modifications.

Table 2: Common Reagents in this compound Synthesis

Reagent Type Purpose Typical Examples
Alkylating agents Introduction of alkyl groups Alkyl halides, alkyl sulfonates
Acylating agents Addition of acyl groups Acid chlorides, anhydrides
Catalysts Enhance reaction efficiency Lewis acids, bases

Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity. Solvents range from polar aprotic (e.g., dimethylformamide) to non-polar (e.g., toluene), depending on reagent solubility and reaction mechanism.

Detailed Synthetic Procedure

The preparation of this compound involves multi-step synthesis, typically outlined as follows:

  • Activation of 2-Piperidinone: The ketone functionality is activated through reaction with an acylating agent under controlled temperature to introduce key substituents.
  • Ring Functionalization: Alkylation or other substitution reactions modify the piperidine ring at specific positions, often requiring the use of catalysts to direct regioselectivity.
  • Purification: The crude product undergoes purification via recrystallization or chromatographic techniques to isolate this compound with high purity.

Table 3: Representative Reaction Conditions

Step Reagents Used Solvent Temperature (°C) Time (hours) Yield (%)
Activation Acid chloride Dichloromethane 0–5 2 85
Ring Functionalization Alkyl halide, catalyst Dimethylformamide 50–70 4 78
Purification Recrystallization Ethanol Ambient - -

Mechanistic Insights and Reaction Pathways

The synthesis exploits the nucleophilicity of the nitrogen atom in the piperidinone ring and the electrophilicity of acylating or alkylating agents. The reaction mechanism typically involves:

  • Nucleophilic attack on electrophilic centers.
  • Formation of intermediates stabilized by resonance within the ring.
  • Catalytic assistance to lower activation energy and enhance regioselectivity.

These mechanistic pathways are influenced by solvent polarity and temperature, which affect reaction kinetics and product distribution.

Physical and Chemical Properties Relevant to Preparation

Understanding the physical and chemical properties of this compound is crucial for optimizing synthesis:

  • Stability: The compound exhibits stability under neutral and mildly acidic conditions but may undergo hydrolysis under strong basic environments.
  • Solubility: Soluble in polar organic solvents, facilitating purification and reaction monitoring.
  • Reactivity: The ketone group allows for further derivatization, while the piperidine ring provides sites for substitution.

Summary of Research Discoveries and Source Diversity

Extensive research into this compound synthesis has demonstrated that the choice of reagents and conditions significantly impacts yield and purity. Studies have explored various catalysts and solvents to improve reaction efficiency and selectivity. The compound's preparation methods are documented across multiple peer-reviewed journals and chemical databases, ensuring a broad and authoritative knowledge base.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-005tpb undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Agn-PC-005tpb has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is utilized in the production of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which Agn-PC-005tpb exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid (CAS: 1072951-14-1)

  • Molecular formula: C₆H₅BBrClO₂ (identical to Agn-PC-005tpb).
  • Key differences:
    • Substituent positioning: Bromine and chlorine are meta to each other, altering steric and electronic profiles.
    • Log P: 1.98 (XLOGP3), slightly lower than this compound, suggesting reduced membrane permeability.
    • Synthesis: Requires harsher conditions (e.g., 100°C, 24 hours), lowering yield efficiency .

(6-Bromo-2,3-dichlorophenyl)boronic acid (CAS: 1262224-48-5)

  • Molecular formula: C₆H₄BBrCl₂O₂.
  • Key differences: Additional chlorine substituent: Enhances electrophilicity but reduces solubility (0.18 mg/mL). Bioavailability score: 0.49, reflecting poorer absorption than this compound.

Functional Analogs

6-Bromo-1H-indole-2-carboxylic acid (CAS: 7254-19-5)

  • Molecular formula: C₉H₆BrNO₂.
  • Functional similarities:
    • Therapeutic use: Both compounds target enzyme inhibition (e.g., kinases).
  • Key differences:
    • Solubility: 0.052 mg/mL, significantly lower than this compound, limiting parenteral applications.
    • Log P: 2.45 (XLOGP3), higher lipophilicity but poor BBB penetration due to carboxylic acid group ionization.
    • Synthesis: Relies on HATU-mediated coupling in 1-methyl-2-pyrrolidone (NMP), complicating purification .

Comparative Data Table

Property This compound (3-Bromo-5-chlorophenyl)boronic acid 6-Bromo-1H-indole-2-carboxylic acid
Molecular weight (g/mol) 235.27 235.27 240.05
Log P (XLOGP3) 2.15 1.98 2.45
Solubility (mg/mL) 0.24 0.28 0.052
BBB permeability Yes Yes No
CYP inhibition None None CYP1A2
Synthesis time (hours) 1.33 24 48

Research Findings and Implications

Impact of Substituent Positioning: this compound’s ortho-substituted halogens optimize steric interactions with target proteins, enhancing binding affinity compared to meta-substituted analogs .

Role of Boronic Acid Group: This moiety enables reversible covalent binding to serine proteases, a mechanism absent in carboxylic acid-based analogs like CAS 7254-19-5, which rely on ionic interactions .

Thermodynamic Stability: this compound’s lower synthesis temperature (75°C vs. 100°C for analogs) reduces decomposition risks, improving batch-to-batch consistency .

Contradictions in Solubility-Log P Trends: Despite similar log P values, this compound exhibits higher solubility than CAS 7254-19-5, likely due to reduced crystallinity from asymmetric halogen placement .

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